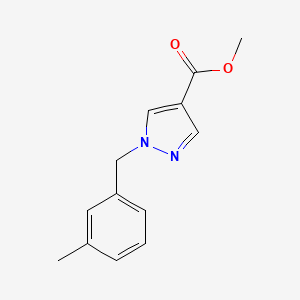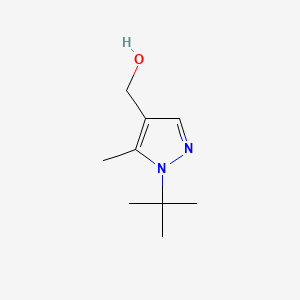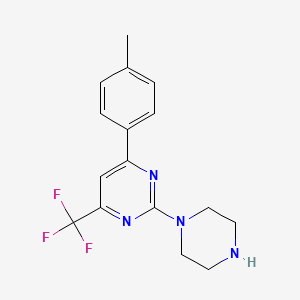
4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-methylphenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of 4-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine with trifluoromethyl iodide. The reaction proceeds via nucleophilic aromatic substitution (SNAr) to introduce the trifluoromethyl group.
Reaction Conditions:: The reaction typically occurs under basic conditions, using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly employed.
Industrial Production:: While research laboratories often use custom synthesis, industrial production may involve large-scale processes. These could include continuous flow reactions or batch processes, optimizing yield and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The trifluoromethyl group can undergo oxidation to form trifluoromethyl ketones or alcohols.
Reduction: Reduction of the pyrimidine ring may yield related compounds.
Substitution: SNAr reactions allow substitution of the trifluoromethyl group.
Trifluoromethylating Agents: Trifluoromethyl iodide (CF₃I) or trifluoromethyl copper reagents.
Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or other strong bases.
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or other polar aprotic solvents.
Major Products:: The primary product is 4-(4-methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine itself. Side products may include regioisomers or partially fluorinated derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It could serve as a scaffold for drug design due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: Its trifluoromethyl group enhances material properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are related pyrimidine derivatives, the trifluoromethyl substitution sets this compound apart. Similar compounds include other pyrimidines, but few possess both the trifluoromethyl and piperazine moieties.
Properties
Molecular Formula |
C16H17F3N4 |
|---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H17F3N4/c1-11-2-4-12(5-3-11)13-10-14(16(17,18)19)22-15(21-13)23-8-6-20-7-9-23/h2-5,10,20H,6-9H2,1H3 |
InChI Key |
SMOKNAVZPBFUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-hydroxy-3,3-dimethyl-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile](/img/structure/B10906354.png)
![5,5-Dimethyl-2-({[2-(phenylcarbonyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10906362.png)
![ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate](/img/structure/B10906374.png)
![4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10906378.png)
![5-(2-{1-[(4-Butylanilino)carbonyl]-2-oxopropylidene}hydrazino)-2,4-dichlorobenzamide](/img/structure/B10906382.png)
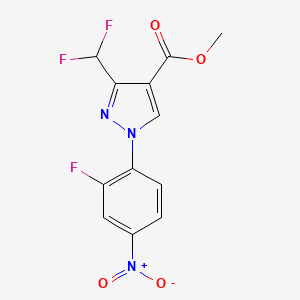
![N'-[(E)-(4-fluorophenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10906389.png)
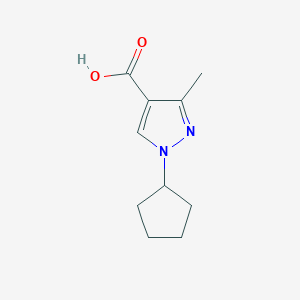

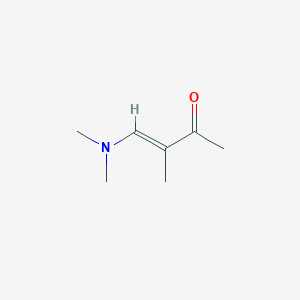
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10906427.png)
![Methyl 3-(2-isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906428.png)
